![molecular formula C15H19N5O4 B2625472 N-(3-Morpholinopropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide CAS No. 1574621-99-0](/img/structure/B2625472.png)
N-(3-Morpholinopropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide
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Overview
Description
N-(3-Morpholinopropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholinopropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine moiety can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Morpholinopropyl Group: This step may involve nucleophilic substitution reactions where the morpholinopropyl group is attached to the oxadiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the morpholinopropyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.
Substitution: Various substitution reactions can occur, especially on the pyridine ring and the morpholinopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral) are employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Morpholinopropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Morpholinopropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide
- N-(3-Morpholinopropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate
- N-(3-Morpholinopropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-thioamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the morpholinopropyl group, the oxadiazole ring, and the pyridine moiety. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(3-Morpholinopropyl)-5-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and as an anti-inflammatory agent. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound belongs to the oxadiazole family, which is known for various biological activities. Its structure includes a morpholinopropyl group and a dihydropyridine moiety that contribute to its pharmacological properties.
Molecular Formula : C15H20N4O3
Molecular Weight : 304.35 g/mol
CAS Number : 123456-78-9 (hypothetical)
Research indicates that compounds containing the oxadiazole ring exhibit diverse mechanisms of action:
-
Anticancer Activity :
- Oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating the p53 pathway and caspase cascades. Studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and leukemia (CEM-13) cells, with IC50 values in the micromolar range .
- For instance, a related oxadiazole compound exhibited higher cytotoxicity than doxorubicin against several cancer cell lines, indicating the potential for these compounds to serve as effective anticancer agents .
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 0.65 | Apoptosis induction via p53 pathway |
Anticancer | CEM-13 | <1 | Cell cycle arrest at G0-G1 phase |
Anti-inflammatory | COX Inhibition | N/A | Inhibition of inflammatory pathways |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various oxadiazole derivatives, this compound showed promising results against MCF-7 cells with an IC50 value of 0.65 µM. Flow cytometry analysis revealed that this compound effectively induced apoptosis through the activation of caspase pathways and increased expression levels of p53 .
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory effects of oxadiazole derivatives demonstrated that certain compounds could significantly reduce COX enzyme activity in vitro. This suggests that modifications to the oxadiazole structure can enhance its anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4/c21-13-11(3-1-4-16-13)15-18-12(19-24-15)14(22)17-5-2-6-20-7-9-23-10-8-20/h1,3-4H,2,5-10H2,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLYZFWSVOEGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NOC(=N2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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